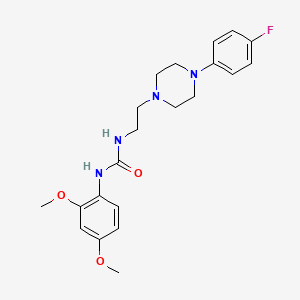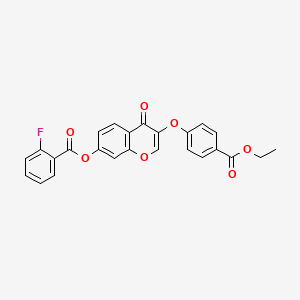
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-4-one (also known as chromone), which is a heterocyclic compound with a benzopyran backbone. It also contains ethoxycarbonyl (an ester), phenoxy, and fluorobenzoate groups. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromone backbone, with the various substituents attached at the specified positions. The presence of the oxygen in the chromone and the ester group could introduce some polarity to the molecule, and the aromatic rings would contribute to its rigidity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of its various substituents. For example, the fluorine atom is highly electronegative and would withdraw electron density from the benzene ring, potentially making it more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Chemical Synthesis and Biological Activity
- Regioselective Synthesis of Biologically Active Molecules: The compound is used in the synthesis of molecules like 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, which are created through regioselective conversion and have potential biological activities (Reddy & Nagaraj, 2008).
- Antibacterial Agents Synthesis: It's a key component in synthesizing new molecules with pharmacophoric groups for potential antibacterial applications (Holla, Bhat, & Shetty, 2003).
- Formation of Complexes with Metal Ions: The compound is involved in the formation of complexes with platinum(II) and palladium(II) metal ions, which can have significant applications in various fields including medicinal chemistry (Budzisz, Małecka, & Nawrot, 2004).
Environmental and Analytical Chemistry
- Metabolism by Pseudomonas Strain: 3-Phenoxybenzoate, a related compound, is a metabolite from certain insecticides and is metabolized by specific Pseudomonas strains, indicating potential environmental applications (Topp & Akhtar, 1991).
- Fluorescence Properties for Analytical Purposes: Derivatives of the compound show promising fluorescence properties, making them suitable for analytical and biological chemistry applications (Takechi, Oda, Nishizono, Oda, & Machida, 2000).
Antioxidant and Antibacterial Properties
- Antioxidant Activity: Some derivatives have been tested for antioxidant activities, showing potential in free radical scavenging and other related applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
- Antibacterial Activity of Novel Derivatives: Synthesis of new derivatives containing flavonoid units and evaluation of their antibacterial properties show promising results against various bacteria (Huang et al., 2017).
Miscellaneous Applications
- Synthesis of Organic Fluorophores: It's used in the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives, serving as highly sensitive fluorophores for potential use in various scientific fields (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
- Synthesis of Naphthopyran and Naphthopyrandione Units: These units are present in photochromic materials and biologically active natural products, indicating broad applications in materials science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).
Future Directions
properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO7/c1-2-30-24(28)15-7-9-16(10-8-15)32-22-14-31-21-13-17(11-12-19(21)23(22)27)33-25(29)18-5-3-4-6-20(18)26/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCUUPUMOUBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

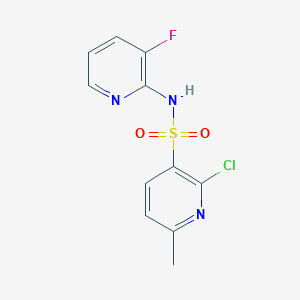
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
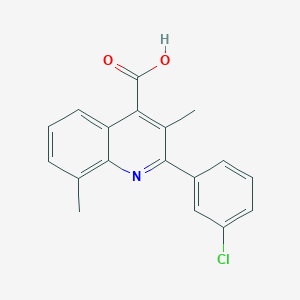
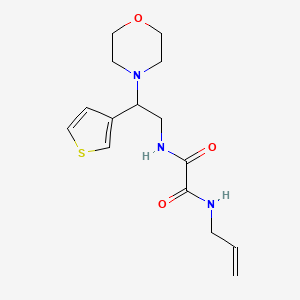
![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)
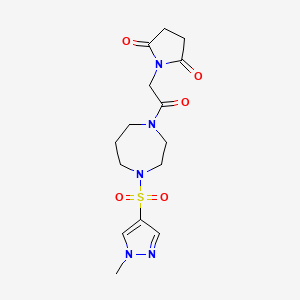
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)
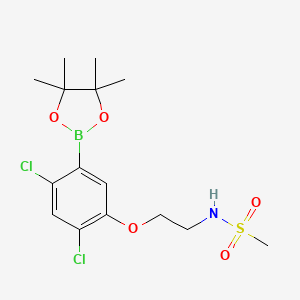
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
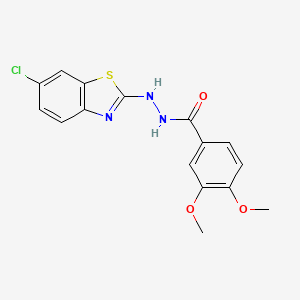
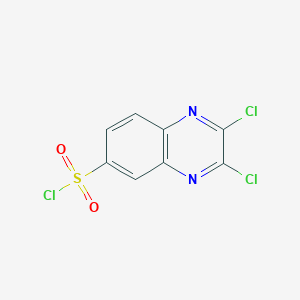
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)
